molecular formula C6H9N3O5S B13757394 Ammonium 5-amino-2-nitrobenzenesulphonate CAS No. 71411-69-3

Ammonium 5-amino-2-nitrobenzenesulphonate

Cat. No.: B13757394
CAS No.: 71411-69-3
M. Wt: 235.22 g/mol
InChI Key: PYYHPWAJORDQFM-UHFFFAOYSA-N
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Description

Ammonium 5-amino-2-nitrobenzenesulphonate is an organic compound with the molecular formula C6H9N3O5S. It is a derivative of benzenesulfonic acid, where the benzene ring is substituted with an amino group at the 5-position and a nitro group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium 5-amino-2-nitrobenzenesulphonate typically involves the nitration of 5-amino-benzenesulfonic acid. The nitration process introduces a nitro group at the 2-position of the benzene ring. The reaction is usually carried out in the presence of a nitrating agent such as nitric acid, under controlled temperature and pH conditions to ensure selective nitration .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ammonium 5-amino-2-nitrobenzenesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso derivatives, diamino derivatives, and various substituted benzenesulfonic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ammonium 5-amino-2-nitrobenzenesulphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ammonium 5-amino-2-nitrobenzenesulphonate involves its interaction with specific molecular targets and pathways. The amino and nitro groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ammonium 2-amino-5-nitrobenzenesulphonate
  • Ammonium 4-amino-3-nitrobenzenesulphonate
  • Ammonium 3-amino-4-nitrobenzenesulphonate

Uniqueness

Ammonium 5-amino-2-nitrobenzenesulphonate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, stability, and biological activities, making it valuable for specific applications in research and industry .

Properties

CAS No.

71411-69-3

Molecular Formula

C6H9N3O5S

Molecular Weight

235.22 g/mol

IUPAC Name

5-amino-2-nitrobenzenesulfonic acid;azane

InChI

InChI=1S/C6H6N2O5S.H3N/c7-4-1-2-5(8(9)10)6(3-4)14(11,12)13;/h1-3H,7H2,(H,11,12,13);1H3

InChI Key

PYYHPWAJORDQFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)S(=O)(=O)O)[N+](=O)[O-].N

Origin of Product

United States

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